molecular formula C21H24N6O2S B8775982 1-Piperazinecarbothioamide, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-N-phenyl- CAS No. 79221-43-5

1-Piperazinecarbothioamide, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-N-phenyl-

Cat. No. B8775982
CAS RN: 79221-43-5
M. Wt: 424.5 g/mol
InChI Key: GMHALCSWFDUNRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazinecarbothioamide, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-N-phenyl- is a useful research compound. Its molecular formula is C21H24N6O2S and its molecular weight is 424.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Piperazinecarbothioamide, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-N-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperazinecarbothioamide, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-N-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

79221-43-5

Product Name

1-Piperazinecarbothioamide, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-N-phenyl-

Molecular Formula

C21H24N6O2S

Molecular Weight

424.5 g/mol

IUPAC Name

4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N-phenylpiperazine-1-carbothioamide

InChI

InChI=1S/C21H24N6O2S/c1-28-17-12-15-16(13-18(17)29-2)24-20(25-19(15)22)26-8-10-27(11-9-26)21(30)23-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,23,30)(H2,22,24,25)

InChI Key

GMHALCSWFDUNRX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=S)NC4=CC=CC=C4)N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 20 ml of dioxane, there was dissolved 0.87 g. (3 mmole) of 2-piperazino-4-amino-6,7-dimethoxyquinazoline. To the resultant solution was added dropwise a solution of 0.41 g. (3 mmole) of phenylisothiocyanate dissolved in 10 ml of dioxane at room temperature. The mixture was further stirred overnight. After evaporation of the solvent, the residue was chromatographed on silica gel and eluted with 20% dioxane-chloroform to obtain 0.89 g. of the desired product.
Quantity
3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mmol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
69.9%

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